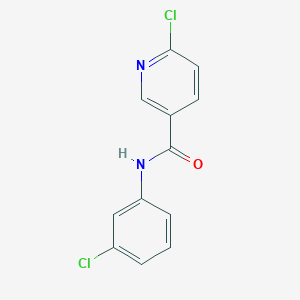
6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide is a chemical compound with the empirical formula C12H8Cl2N2O and a molecular weight of 267.11 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide can be represented by the SMILES string O=C(NC1=CC=CC(Cl)=C1)C2=CN=C(Cl)C=C2 . The InChI key is JTGXPCRCNGYWLA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide is a solid substance . Its empirical formula is C12H8Cl2N2O and it has a molecular weight of 267.11 .Wissenschaftliche Forschungsanwendungen
Polyamide Synthesis
6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide is involved in the synthesis of new polyamides, as demonstrated in the study by Faghihi and Mozaffari (2008). This research highlights the creation of seven new polyamides using 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines. These polyamides exhibit solubility in polar solvents and have high thermal stability, indicating their potential for industrial applications (Faghihi & Mozaffari, 2008).
Aromatic Polyamides with Enhanced Thermal Stability
Aromatic polyamides containing n-alkylphenylimide units, synthesized using 2,5-bis[(4-carboxyanilino) carbonyl] pyridine, demonstrate enhanced thermal stability. Choi and Jung (2004) investigated these polymers, noting their excellent solubility and glass transition temperatures. This research suggests potential uses in high-temperature environments (Choi & Jung, 2004).
Polyimide and Polyamide Synthesis
Spiliopoulos, Mikroyannidis, and Tsivgoulis (1998) explored the synthesis of rigid-rod polyamides and polyimides derived from derivatives of pyridine. These materials exhibit amorphous nature, excellent thermal stability, and blue fluorescence in certain solutions, indicating their potential for advanced material applications (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
Synthesis of Quinolines and Fused Pyridines
Hayes and Meth–Cohn (1979) conducted a study on the Vilsmeier formylation of tertiary and secondary enamides leading to 2-pyridones and 2-chloropyridines. This process allows for the synthesis of quinolines and related fused pyridines, highlighting the chemical versatility of pyridine derivatives (Hayes & Meth–Cohn, 1979).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements are H302 - H319, which mean it is harmful if swallowed and causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .
Zukünftige Richtungen
While specific future directions for the study or application of 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide are not available in the retrieved data, it’s worth noting that pyridine derivatives are a significant area of research in the field of chemistry . They have been the subject of numerous experimental and theoretical investigations, suggesting potential future directions in the exploration of their properties and applications .
Eigenschaften
IUPAC Name |
6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O/c13-9-2-1-3-10(6-9)16-12(17)8-4-5-11(14)15-7-8/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGXPCRCNGYWLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

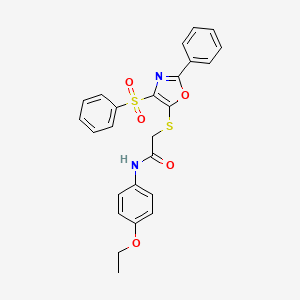

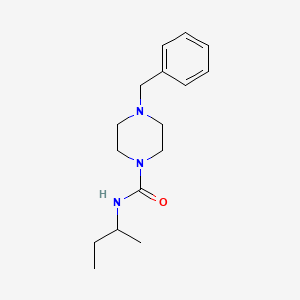
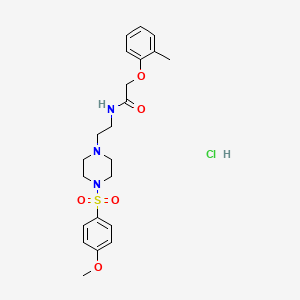
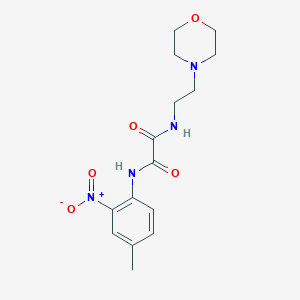

![2-Chloro-3-({methyl[4-(tetradecyloxy)phenyl]amino}methyl)naphthalene-1,4-dione](/img/structure/B2975038.png)

![7-methoxy-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2975042.png)
![Ethyl 1-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperidine-4-carboxylate](/img/structure/B2975043.png)
![3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2975046.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2975048.png)
![Tert-butyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-4-carboxylate](/img/structure/B2975049.png)
